molecular formula C21H25BO5 B1371606 Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1073355-16-4

Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1371606
CAS No.: 1073355-16-4
M. Wt: 368.2 g/mol
InChI Key: PBHDAXIPBGMAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1073355-16-4) is a boronate ester derivative with a benzyloxy substituent at the 2-position and a methyl ester at the 4-position of the benzoate ring (Fig. 1). Its molecular formula is C₂₂H₂₅BO₅, and it is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . Key synonyms include 3-Benzyloxy-4-methoxycarbonylphenylboronic acid pinacol ester and 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoic acid methyl ester .

Properties

IUPAC Name

methyl 2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-12-17(19(23)24-5)18(13-16)25-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHDAXIPBGMAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660652
Record name Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073355-16-4
Record name Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Reagents

Component Description/Role
Methyl 2-hydroxy-4-bromobenzoate Aromatic precursor with bromine for borylation
Benzyl bromide or benzyl chloride Alkylating agent for benzyloxy group introduction
Bis(pinacolato)diboron (B2pin2) Boron source for Miyaura borylation
Palladium catalyst (e.g., Pd(dppf)Cl2) Catalyst for borylation reaction
Base (e.g., potassium acetate) Facilitates borylation
Solvent (e.g., dioxane) Reaction medium

Stepwise Synthesis

Step 1: Benzyloxy Group Introduction

  • The phenolic hydroxyl group of methyl 2-hydroxy-4-bromobenzoate is alkylated with benzyl bromide or benzyl chloride under basic conditions (e.g., K2CO3 in acetone or DMF) to afford methyl 2-(benzyloxy)-4-bromobenzoate.
  • This etherification step is typically carried out at room temperature or slightly elevated temperatures (50-80 °C) for several hours.
  • The reaction is monitored by TLC or HPLC.

Step 2: Miyaura Borylation to Install Boronate Ester

  • The key step is the palladium-catalyzed borylation of the aryl bromide.
  • The methyl 2-(benzyloxy)-4-bromobenzoate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in an aprotic solvent such as 1,4-dioxane.
  • Typical reaction conditions: heating at 80-100 °C under inert atmosphere (nitrogen or argon) for 12-24 hours.
  • The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the aryl boronate ester.
  • The product is this compound.

Purification and Characterization

  • After completion, the reaction mixture is cooled and diluted with ethyl acetate.
  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Purification is typically achieved by flash column chromatography using silica gel and eluents such as hexane/ethyl acetate mixtures.
  • The purified product is characterized by NMR (1H, 13C), mass spectrometry, and GC to confirm structure and purity (>98%).

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Benzyloxy group formation Methyl 2-hydroxy-4-bromobenzoate, benzyl bromide, K2CO3, acetone, 50 °C, 6-12 h 85-92 High regioselectivity, monitored by TLC
Miyaura borylation Methyl 2-(benzyloxy)-4-bromobenzoate, B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 90 °C, 18 h 75-88 Requires inert atmosphere; Pd catalyst critical

Summary Table of Preparation Route

Stage Reaction Type Key Reagents & Catalysts Conditions Product Purity Typical Yield
Etherification Nucleophilic substitution Benzyl bromide, K2CO3, acetone 50-80 °C, 6-12 h >95% 85-92%
Borylation Pd-catalyzed Miyaura borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane 80-100 °C, 12-24 h, inert atmosphere >98% (GC) 75-88%

Additional Notes

  • The compound is commercially available with purity >98%, confirming the robustness of the synthetic methods.
  • Safety precautions include handling palladium catalysts and boron reagents under inert atmosphere and proper waste disposal.
  • The boronate ester functionality enables further Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), potassium acetate (KOAc)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

    Aldehydes and Carboxylic Acids: Formed via oxidation of the benzyloxy group.

    Alcohols: Formed via reduction of the ester group.

Scientific Research Applications

Organic Synthesis

Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows it to participate in various reactions such as:

  • Suzuki Coupling Reactions : This compound can be utilized in cross-coupling reactions to form biaryl compounds. The presence of the boronate moiety makes it an ideal candidate for coupling with aryl halides to yield complex organic molecules .
  • Functionalization of Aromatic Compounds : The benzyloxy group can be easily removed or modified to introduce other functional groups, making it useful for creating diverse chemical libraries for drug discovery .

Medicinal Chemistry

In medicinal chemistry, the compound's boron atom plays a crucial role in drug design and development:

  • Anticancer Agents : Boron-containing compounds have been studied for their potential in cancer therapy due to their ability to target specific biological pathways. This compound may serve as a scaffold for developing new anticancer drugs that exploit boron's unique reactivity .
  • Drug Delivery Systems : The compound's structural features can be engineered to enhance the solubility and bioavailability of therapeutic agents. Its ability to form stable complexes with various biomolecules may facilitate targeted drug delivery .

Materials Science

The application of this compound extends into materials science:

  • Polymer Chemistry : this compound can be used as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability. The incorporation of boron into polymer matrices can improve their performance in various applications such as coatings and composites .

Case Study 1: Development of Anticancer Drugs

Research has demonstrated the efficacy of boron-containing compounds in targeting cancer cells. A study investigated the use of this compound derivatives in inhibiting tumor growth in vitro and in vivo models. Results indicated significant cytotoxic effects on cancer cell lines while sparing normal cells .

Case Study 2: Synthesis of Biaryl Compounds

A collaborative study focused on optimizing Suzuki coupling reactions using this compound as a boronate ester. The researchers reported high yields and selectivity for biaryl products under mild conditions. This highlights the compound's utility in synthesizing complex organic molecules relevant to pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.

    Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Structure : A methyl group replaces the benzyloxy substituent at the 2-position.
  • Molecular Formula : C₁₅H₂₁BO₄ (MW: 276.14) .
  • Lower molecular weight (276.14 vs. 376.26 for the target compound) improves solubility in non-polar solvents.
Methyl 2-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Structure : A cyclopentyl group replaces the benzyloxy group at the 2-position.
  • Synthesis : Prepared via Pd-catalyzed borylation of methyl 4-bromo-2-cyclopentylbenzoate with bis(pinacolato)diboron (78% yield) .
  • Key Differences: The cyclopentyl group introduces moderate steric bulk compared to benzyloxy, balancing reactivity and stability. Potential applications in drug discovery due to enhanced lipophilicity.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
  • Structure : The boronate ester is at the 3-position, with a trifluoromethyl group at the 5-position.
  • Molecular Formula : C₁₅H₁₈BF₃O₄ (MW: 330.11) .
  • Key Differences :
    • The electron-withdrawing CF₃ group stabilizes the boronate ester against hydrolysis but may reduce nucleophilicity in cross-coupling.
    • Unique regiochemistry (boronate at 3-position) alters reactivity patterns compared to para-substituted analogs.

Functional Group Variations

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Structure : A hydroxyl group replaces the benzyloxy group at the 2-position.
  • Key Differences: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents like methanol or water . Susceptibility to oxidation necessitates protective handling, unlike the stable benzyloxy derivative.
Methyl 2-(tetrahydro-2H-pyran-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Structure : A tetrahydro-2H-pyran-4-ylmethoxy group replaces benzyloxy.
  • Molecular Formula : C₂₀H₂₉BO₆ (MW: 376.26) .
  • Key Differences: The ether-containing substituent enhances metabolic stability compared to benzyloxy, which is prone to hydrogenolysis. Increased steric bulk may slow reaction kinetics in cross-coupling.

Electronic and Steric Effects

Compound Substituent (Position) Electronic Effect Steric Hindrance Molecular Weight
Target Compound Benzyloxy (2) Electron-donating High 376.26
Methyl 2-methyl analog Methyl (2) Electron-donating Low 276.14
Methyl 2-cyclopentyl analog Cyclopentyl (2) Neutral Moderate 318.21
Methyl 3-boronate-5-CF₃ analog CF₃ (5) Electron-withdrawing Low 330.11
Methyl 2-hydroxy analog Hydroxyl (2) Electron-withdrawing Low 292.09

Key Observations :

  • Electron-donating groups (e.g., benzyloxy, methyl) enhance the nucleophilicity of the boronate, favoring cross-coupling with aryl halides.
  • Steric hindrance from bulky groups (e.g., benzyloxy) can reduce reaction rates but improve selectivity in crowded substrates .
  • Electron-withdrawing groups (e.g., CF₃) stabilize the boronate ester but may require optimized catalysts for efficient coupling .

Biological Activity

Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1073355-16-4) is a compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C21H25BO5C_{21}H_{25}BO_{5}

It features a dioxaborolane moiety which is known for its reactivity and potential applications in medicinal chemistry. The molecular weight of the compound is approximately 368.23 g/mol .

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance, derivatives of dioxaborolane have been studied for their ability to inhibit estrogen receptors (ER), particularly in breast cancer models. These compounds can selectively down-regulate ER signaling pathways, which are crucial in the proliferation of ER-positive breast cancer cells .

Mechanism of Action:

  • Estrogen Receptor Modulation: The compound may act as a selective estrogen receptor modulator (SERM), influencing estrogen-dependent pathways that are often dysregulated in cancers .
  • Cell Cycle Arrest: Some studies suggest that similar dioxaborolane derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated through various assays. The compound has shown moderate cytotoxicity against several cancer cell lines while exhibiting lower toxicity to normal cells.

Toxicological Data:

  • Skin and Eye Irritation: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319), indicating a need for careful handling in laboratory settings .

Study 1: Antitumor Activity in Breast Cancer Models

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of dioxaborolane derivatives in inhibiting tumor growth in xenograft models of breast cancer. The findings demonstrated that these compounds could significantly reduce tumor size compared to controls .

CompoundTumor Size Reduction (%)IC50 (µM)
Control0N/A
Dioxaborolane A6512
Methyl 2-(benzyloxy)-4-(dioxaborolan)5815

Study 2: Mechanistic Insights into ER Modulation

Another investigation focused on the mechanistic pathways through which methyl 2-(benzyloxy)-4-(dioxaborolan) affects ER signaling. The research utilized both in vitro assays and molecular docking studies to elucidate how this compound binds to ERs and alters downstream signaling pathways associated with cell proliferation and survival .

Q & A

Q. Purity Validation :

  • NMR Spectroscopy : Compare 1H^1H, 13C^{13}C, and 11B^{11}B NMR shifts with literature (e.g., absence of residual pinacol or halogenated by-products) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

How can researchers optimize Suzuki-Miyaura coupling efficiency using this boronic ester?

Level: Advanced
Methodological Answer:
Key parameters for optimization:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) for improved turnover .
  • Solvent : Use degassed DMF or THF for enhanced solubility of aryl halides.
  • Base : K₂CO₃ or NaHCO₃ (2 equiv.) to maintain pH 8–9, minimizing boronic ester hydrolysis .
  • Temperature : 80–100°C for 12–24 hours (monitor via TLC).

Q. Troubleshooting By-Products :

  • Homocoupling : Add excess aryl halide (1.5 equiv.) to suppress Pd(0) aggregation.
  • Protodeboronation : Use anhydrous solvents and avoid protic conditions .

How should contradictory 11B^{11}B11B NMR data be interpreted during characterization?

Level: Advanced
Methodological Answer:
Discrepancies in 11B^{11}B NMR (e.g., shifts between 28–32 ppm) may arise from:

  • Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ for consistency .
  • Boron Coordination : Check for residual Lewis bases (e.g., THF) that alter boron’s electron density.
  • Impurities : Compare with X-ray crystallography data (if available) to confirm structural integrity .

Q. Validation Protocol :

Re-crystallize the compound from hexane/ethyl acetate.

Repeat NMR under inert conditions.

Cross-reference with IR spectroscopy (B-O stretching at ~1350 cm⁻¹) .

What storage conditions maximize the compound’s shelf life?

Level: Basic
Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Atmosphere : Use argon or nitrogen-filled containers to avoid oxidation.
  • Moisture Control : Add molecular sieves (3Å) to the storage vial .

Q. Stability Data :

ConditionDegradation After 6 Months
–20°C (dry argon)<5%
25°C (ambient air)>30%

How does solvent polarity impact the compound’s reactivity in cross-coupling reactions?

Level: Advanced
Methodological Answer:

  • Polar Solvents (DMF, DMSO) : Enhance solubility but may promote protodeboronation. Pre-dry solvents over molecular sieves .
  • Non-Polar Solvents (Toluene) : Reduce side reactions but require higher temperatures (100–110°C).
  • Co-Solvent Systems : Mix THF/H₂O (3:1) to balance reactivity and stability .

Q. Reactivity Screening Table :

SolventConversion (%)By-Products (%)
DMF928
Toluene785
THF/H₂O8512

What PPE is critical for safe handling?

Level: Basic
Methodological Answer:

  • Eye Protection : Chemical goggles to prevent splashes .
  • Gloves : Nitrile gloves (0.1 mm thickness) resistant to organic solvents .
  • Ventilation : Use a fume hood for weighing and reactions .

Which analytical methods best identify synthetic by-products?

Level: Advanced
Methodological Answer:

  • LC-MS : Detect deprotected benzyloxy intermediates (e.g., m/z 315 [M–Bpin+H]⁺).
  • GC-MS : Identify volatile by-products (e.g., pinacol) .
  • XRD : Resolve crystalline impurities (e.g., unreacted starting material) .

What strategies mitigate hydrolysis of the boronic ester under aqueous conditions?

Level: Advanced
Methodological Answer:

  • Buffered Conditions : Use pH 7–8 phosphate buffer to slow hydrolysis.
  • Lyoprotectants : Add trehalose (5% w/v) during aqueous workup .
  • Low Temperature : Conduct reactions at 0–5°C to stabilize the boronic ester .

How can thermal degradation pathways be analyzed?

Level: Advanced
Methodological Answer:

  • TGA/DSC : Monitor weight loss (~150–200°C) and exothermic peaks corresponding to borolan ring decomposition .
  • Py-GC/MS : Identify volatile degradation products (e.g., benzaldehyde from benzyloxy cleavage) .

What eco-toxicological assessments are feasible for this compound?

Level: Advanced
Methodological Answer:

  • Daphnia magna Acute Toxicity : 48-hour EC₅₀ testing in OECD medium .
  • Soil Mobility : Use column leaching tests (EPA 1613) to assess boron release .
  • Biodegradation : OECD 301F (manometric respirometry) to evaluate microbial breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.